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Compound of Interest

Compound Name: 16-Bromo-1-hexadecanol

Cat. No.: B1586836 Get Quote

16-Bromo-1-hexadecanol is a long-chain aliphatic compound distinguished by its bifunctional

nature, possessing a primary alcohol at one terminus and a bromine atom at the other. This

unique structure renders it a valuable intermediate in organic synthesis, particularly in the fields

of drug development, material science, and surfactant chemistry.[1] Its 16-carbon backbone

provides significant hydrophobicity, while the terminal functional groups offer versatile handles

for chemical modification. This guide provides a comprehensive overview of its core physical

and chemical properties, practical methodologies for its application, and essential safety

protocols, tailored for researchers and drug development professionals.

Part 1: Core Physicochemical Properties
The utility of 16-Bromo-1-hexadecanol in experimental design is dictated by its fundamental

physical and chemical characteristics. These properties influence solubility, reaction kinetics,

and purification strategies.

Physical Data Summary
The physical properties of 16-Bromo-1-hexadecanol are summarized below. It typically

presents as a colorless to slightly yellow or white waxy solid at room temperature.[1] It is

important to note that physical properties such as melting point can vary between suppliers,

often due to differences in purity.
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Property Value Source(s)

Molecular Formula C₁₆H₃₃BrO [1][2]

Molecular Weight 321.34 g/mol [2]

Appearance
Colorless to slightly yellow

solid
[1]

Melting Point 45-52 °C / 65-68°C [1]

Density ~0.98 g/cm³ [1]

Solubility

Soluble in alcohols, ethers,

and other organic solvents.

Insoluble in water.

[1]

CAS Number 59101-28-9 [2]

Spectral Data Interpretation
While specific spectral data for 16-Bromo-1-hexadecanol is not readily available in public

databases, its structure allows for predictable spectral characteristics based on its functional

groups.

¹H NMR: A spectrum would be expected to show a triplet corresponding to the methylene

protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.6 ppm and another

triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm. The

long chain of methylene groups would appear as a broad multiplet between 1.2-1.6 ppm.

¹³C NMR: The carbon attached to the hydroxyl group would appear around 62 ppm, while the

carbon bonded to the bromine would be significantly further upfield, around 34 ppm.

IR Spectroscopy: Key peaks would include a broad O-H stretch from the alcohol group

around 3300 cm⁻¹ and C-H stretching peaks just below 3000 cm⁻¹. A C-Br stretching

vibration would be expected in the fingerprint region, typically around 650-550 cm⁻¹.

Researchers can find extensive spectral information for related compounds like 1-hexadecanol

in databases such as the NIST WebBook and the Human Metabolome Database, which can

serve as a reference for interpreting experimental results.[3][4][5]
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Part 2: Chemical Properties and Reactivity
The synthetic utility of 16-Bromo-1-hexadecanol stems from the differential reactivity of its two

terminal functional groups.

The Alcohol Terminus (-OH)
The primary alcohol is a versatile functional group that can undergo a range of reactions:

Oxidation: It can be oxidized to an aldehyde using mild reagents like pyridinium

chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as

potassium permanganate or chromic acid.

Esterification: It readily reacts with carboxylic acids or acyl chlorides under appropriate

conditions (e.g., Fischer esterification) to form esters.

Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an

alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.

The Bromide Terminus (-Br)
The terminal alkyl bromide is an excellent substrate for nucleophilic substitution reactions

(Sₙ2), as bromide is a good leaving group. This allows for the introduction of a wide variety of

functional groups:

Azide Formation: Reaction with sodium azide (NaN₃) yields a terminal azide, a precursor for

amines (via reduction) or for use in "click chemistry" (Huisgen cycloaddition).

Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can form

corresponding amines.

Thiol/Sulfide Formation: Nucleophiles like sodium hydrosulfide (NaSH) or thiolates (RS⁻) can

displace the bromide to form thiols or sulfides, respectively.

Stability and Incompatibilities
16-Bromo-1-hexadecanol is stable under normal storage conditions.[6] However, it is

incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce
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unwanted reactions at either functional group.[6][7] Care should be taken to avoid high heat.[7]

Part 3: Application in Synthesis - An Experimental
Workflow
A common application for this molecule is as a linker to attach a hydrophobic tail to a polar

head group, a strategy used in creating surfactants or modifying drug molecules for lipid

membrane interaction.

Protocol: Synthesis of a Mannose-Terminated Glycolipid
Linker
This protocol details a hypothetical two-step synthesis where 16-bromo-1-hexadecanol is
used to create a linker for bioconjugation applications. The first step protects the alcohol, and

the second step attaches a sugar moiety via nucleophilic substitution.

Step 1: Protection of the Hydroxyl Group

Causality: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the

subsequent nucleophilic substitution reaction at the bromide terminus. Tert-butyldimethylsilyl

(TBDMS) ether is chosen for its stability under basic conditions and ease of removal later.

Dissolve 16-Bromo-1-hexadecanol (1 eq.) in anhydrous dichloromethane (DCM).

Add imidazole (2.5 eq.) to the solution and stir until dissolved.

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the TBDMS-

protected intermediate.

Step 2: Glycosylation via Sₙ2 Reaction

Causality: The bromide is displaced by the alkoxide of a protected mannose derivative. A

phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the

reaction between the water-soluble sugar alkoxide and the organic-soluble alkyl bromide.

In a separate flask, dissolve the protected mannose derivative (e.g., with one free hydroxyl,

1.1 eq.) in a biphasic solution of toluene and 50% aqueous NaOH.

Add tetrabutylammonium bromide (TBAB, 0.1 eq.) to the mixture.

Add the TBDMS-protected 16-bromo-hexadecanol (from Step 1, 1 eq.) to the vigorously

stirring solution.

Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.

After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify via column chromatography to obtain the final protected glycolipid. The TBDMS group

can be removed later using standard methods (e.g., TBAF).

Workflow Visualization
The following diagram illustrates the key stages of the described synthetic protocol.
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Workflow: Glycolipid Linker Synthesis

Step 1: Protection Step 2: Glycosylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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